3-(Benzyloxy)-5-fluorobenzamide
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Overview
Description
3-(Benzyloxy)-5-fluorobenzamide is an organic compound that features a benzamide core substituted with a benzyloxy group at the 3-position and a fluorine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-fluorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-hydroxy-5-fluorobenzamide.
Benzyloxy Substitution: The hydroxyl group at the 3-position is converted to a benzyloxy group through a nucleophilic substitution reaction with benzyl bromide in the presence of a base such as potassium carbonate.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-5-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common methods.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-5-fluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The exact mechanism of action of 3-(Benzyloxy)-5-fluorobenzamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzyloxy and fluorine substituents can influence the compound’s binding affinity and specificity through electronic and steric effects.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-4-fluorobenzamide: Similar structure but with the fluorine atom at the 4-position.
3-(Benzyloxy)-5-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.
3-(Methoxy)-5-fluorobenzamide: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness
3-(Benzyloxy)-5-fluorobenzamide is unique due to the specific positioning of the benzyloxy and fluorine groups, which can significantly affect its chemical reactivity and biological activity compared to its analogs. The presence of the fluorine atom can enhance metabolic stability and influence the compound’s electronic properties, making it a valuable scaffold in drug design and materials science.
Properties
IUPAC Name |
3-fluoro-5-phenylmethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-12-6-11(14(16)17)7-13(8-12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLAVLBMTGKYOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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